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Compound of Interest

Compound Name: 3-Bromo-5-phenyl-1,2-oxazole

Cat. No.: B1267427

An In-depth Technical Guide to 3-Bromo-5-phenyl-1,2-oxazole

Topic: 3-Bromo-5-phenyl-1,2-oxazole Molecular Weight: 224.05 g/mol Audience:
Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 3-Bromo-5-phenyl-1,2-oxazole, a
heterocyclic compound with significant potential in medicinal chemistry. Structured from the
perspective of applied research, this document delves into the molecule's fundamental
properties, a robust and mechanistically sound synthetic pathway, and its prospective
applications in drug discovery, grounded in the established bioactivity of the isoxazole scaffold.

Physicochemical Profile and Core Data

3-Bromo-5-phenyl-1,2-oxazole (CAS: 10557-74-1) is a halogenated aromatic heterocycle.
The isoxazole ring is a well-established "privileged scaffold” in medicinal chemistry, known for
its metabolic stability and ability to participate in various non-covalent interactions with
biological targets.[1][2][3] The strategic placement of a phenyl group at the C5 position and a
bromine atom at the C3 position provides distinct opportunities for molecular recognition and
targeted reactivity, respectively.

All pertinent quantitative data for this compound are summarized below. It is noteworthy that
while predicted values for physical properties like boiling point exist, experimentally determined
values are not consistently reported across commercial suppliers, which may indicate that the
compound is often generated and used in-situ or is an oil at room temperature.[4]
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Property Value Source(s)
Molecular Formula CoHeBIrNO [415]
Molecular Weight 224.05 g/mol [5]1[6]

CAS Number 10557-74-1 [5][6]
IUPAC Name 3-bromo-5-phenyl-1,2-oxazole [7]
Synonyms 3-bromo-5-phenylisoxazole [41[5]
Storage Conditions Sealed in dry, 2-8°C [6]

Melting Point Not available (n/a) [4]

Boiling Point Not available (n/a) [4]

Density Not available (n/a) [4]

Synthesis via [3+2] Cycloaddition: A Mechanistic
Approach

The construction of the 3,5-disubstituted isoxazole core is most effectively and regioselectively
achieved through a 1,3-dipolar cycloaddition reaction.[8] This powerful transformation involves
the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile) to
form the five-membered heterocyclic ring.

Mechanistic Rationale

For the synthesis of 3-Bromo-5-phenyl-1,2-oxazole, the logical precursors are a bromo-
substituted nitrile oxide and phenylacetylene. The key intermediate, dibromoformaldoxime, can
be used to generate the required bromonitrile oxide in situ. The cycloaddition proceeds via a
concerted pericyclic mechanism. The regioselectivity, which dictates that the phenyl group is
positioned at C5 and the bromo group at C3, is governed by the frontier molecular orbitals
(FMO) of the dipole and dipolarophile, ensuring the formation of the desired isomer.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the final product.
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Caption: Proposed synthesis of 3-Bromo-5-phenyl-1,2-oxazole.
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Representative Experimental Protocol

While a specific published protocol for this exact molecule is elusive, the following self-
validating procedure is derived from established methods for analogous 3-haloisoxazoles.[9]

Objective: To synthesize 3-Bromo-5-phenyl-1,2-oxazole.
Materials:

Dibromoformaldoxime

e Phenylacetylene

o Triethylamine (EtsN)

» Diethyl ether (or another suitable aprotic solvent)

e Saturated aqueous sodium bicarbonate (NaHCOs)
e Brine (saturated aqueous NacCl)

e Anhydrous magnesium sulfate (MgSQOa)

 Silica gel for column chromatography

o Hexanes and Ethyl Acetate for elution

Procedure:

e Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic
stir bar, a dropping funnel, and a nitrogen inlet, dissolve phenylacetylene (1.0 eq) in
anhydrous diethyl ether.

o Precursor Solution: In a separate flask, prepare a solution of diboromoformaldoxime (1.1 eq)
in a minimal amount of anhydrous diethyl ether.

« Initiation of Cycloaddition: To the stirred solution of phenylacetylene, add the
dibromoformaldoxime solution. Cool the mixture to 0°C using an ice bath.
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« In-situ Dipole Generation: Add triethylamine (1.2 eq) dropwise to the reaction mixture over 30
minutes. The triethylamine acts as a base to eliminate HBr from the dibromoformaldoxime,
generating the highly reactive bromonitrile oxide in the presence of the dipolarophile.

o Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-
24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the
starting material (phenylacetylene) is consumed.

o Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a
separatory funnel. Wash the organic layer sequentially with saturated NaHCOs solution and
brine.

» Drying and Concentration: Dry the isolated organic layer over anhydrous MgSOQOea, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude
product.

« Purification: Purify the crude residue by flash column chromatography on silica gel, using a
gradient of ethyl acetate in hexanes as the eluent, to isolate the pure 3-Bromo-5-phenyl-
1,2-oxazole.

o Characterization: Confirm the structure and purity of the final product using *H NMR, 13C
NMR, and mass spectrometry.

Potential Applications in Drug Development

While specific biological screening data for 3-Bromo-5-phenyl-1,2-oxazole is not extensively
available in public databases, its structural motifs provide a strong basis for predicting its
potential therapeutic applications. The isoxazole scaffold is a cornerstone in drugs targeting a
wide range of diseases, including cancer, microbial infections, and inflammatory conditions.[10]
[11]

Structure-Activity Relationship (SAR) Insights

e 5-Phenyl Group: This aromatic ring serves as a crucial anchor for binding within protein
active sites, capable of engaging in hydrophobic and Tt-stacking interactions. It provides a
foundational element for library development, where substitution on the phenyl ring can be
used to fine-tune potency and selectivity.
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» 3-Bromo Substituent: The bromine atom at the C3 position is not merely a steric element; it
is an electrophilic handle. Its presence significantly increases the molecule's potential to act
as a covalent inhibitor. The carbon-bromine bond can be susceptible to nucleophilic attack by
amino acid residues like cysteine or serine within an enzyme's active site. This targeted,
irreversible binding can lead to highly potent and durable pharmacological effects. Research
on related 3-bromo-4,5-dihydroisoxazole scaffolds has identified them as covalent inhibitors
of the metabolic enzyme hGAPDH, demonstrating antiproliferative activity.

Hypothesized Mechanism of Action: Covalent Enzyme
Inhibition
Based on its structure, a primary hypothesis for the biological activity of 3-Bromo-5-phenyl-

1,2-oxazole is its function as a targeted covalent inhibitor. This mechanism offers a distinct
advantage in drug design, often leading to increased potency and a longer duration of action.
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Caption: Hypothesized covalent inhibition mechanism.

This mode of action makes it a compelling candidate for screening against enzyme classes
known to be susceptible to covalent modification, such as certain kinases, proteases, and
metabolic enzymes that are dysregulated in cancer and other diseases.[3][12][13]

Safety and Handling
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As a laboratory chemical with potential bioactivity, 3-Bromo-5-phenyl-1,2-oxazole should be
handled with appropriate care.

e GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

» Signal Word: Warning.[6]

Recommended Precautions:

Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid
inhalation of dust or vapors.

o Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile
gloves, and chemical safety goggles.

o Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area as
recommended (2-8°C).[6]

Conclusion and Future Directions

3-Bromo-5-phenyl-1,2-oxazole, with a molecular weight of 224.05 g/mol , represents a
promising yet under-characterized scaffold for drug discovery. Its synthesis is achievable
through robust and well-understood 1,3-dipolar cycloaddition chemistry. While specific
biological data is sparse, its structural features strongly suggest a high potential as a targeted
covalent inhibitor, a class of therapeutics gaining significant traction.

Future research should focus on:

» Definitive Characterization: Experimental determination of its physical properties to create a
complete data package.

» Biological Screening: Evaluation of its cytotoxic activity against a panel of human cancer cell
lines.
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e Mechanism of Action Studies: Investigating its potential as a covalent inhibitor against
specific, clinically relevant enzymes, such as those with active site cysteine residues.

This compound stands as an excellent starting point for medicinal chemistry campaigns aimed
at developing novel, potent, and selective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [3-Bromo-5-phenyl-1,2-oxazole molecular weight].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267427#3-bromo-5-phenyl-1-2-oxazole-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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